molecular formula C12H18ClNO4S B5419619 5-chloro-2-ethoxy-N-(1-methoxypropan-2-yl)benzenesulfonamide

5-chloro-2-ethoxy-N-(1-methoxypropan-2-yl)benzenesulfonamide

Cat. No.: B5419619
M. Wt: 307.79 g/mol
InChI Key: IVYVPNCHMLSYQX-UHFFFAOYSA-N
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Description

5-chloro-2-ethoxy-N-(1-methoxypropan-2-yl)benzenesulfonamide is an organic compound with the molecular formula C11H16ClNO4S. This compound is characterized by the presence of a chloro group, an ethoxy group, and a sulfonamide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-ethoxy-N-(1-methoxypropan-2-yl)benzenesulfonamide typically involves the reaction of 5-chloro-2-ethoxybenzenesulfonyl chloride with 1-methoxypropan-2-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-ethoxy-N-(1-methoxypropan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzenesulfonamides.

Scientific Research Applications

5-chloro-2-ethoxy-N-(1-methoxypropan-2-yl)benzenesulfonamide is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 5-chloro-2-ethoxy-N-(1-methoxypropan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, leading to inhibition of enzyme activity. The chloro and ethoxy groups may enhance the compound’s binding affinity to its targets, thereby increasing its potency .

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-methoxy-N-(2-pyridinylmethyl)benzenesulfonamide
  • 5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzenesulfonamide

Uniqueness

5-chloro-2-ethoxy-N-(1-methoxypropan-2-yl)benzenesulfonamide is unique due to the presence of both ethoxy and methoxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

5-chloro-2-ethoxy-N-(1-methoxypropan-2-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO4S/c1-4-18-11-6-5-10(13)7-12(11)19(15,16)14-9(2)8-17-3/h5-7,9,14H,4,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYVPNCHMLSYQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC(C)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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